Bienvenue dans la boutique en ligne BenchChem!

3,5-Dichloro-4-[2-(dimethylamino)ethoxy]aniline

VMAT2 inhibition Vesicular monoamine transporter Neurological disorders

This compound is a validated, high-affinity VMAT2 inhibitor with exceptional selectivity (235-fold over PNMT). Unlike generic analogs, only the 3,5-dichloro and 4-(2-(dimethylamino)ethoxy) substitution pattern delivers the reported Ki = 20 nM. Substituting with non-halogenated versions abolishes activity. For reliable VMAT2 probe studies and SAR campaigns, this specific stereoelectronic signature is non-negotiable. Procure with confidence—every batch is purity-verified to ensure consistent target engagement in your assays.

Molecular Formula C10H14Cl2N2O
Molecular Weight 249.14
CAS No. 14111-15-0
Cat. No. B2806680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-4-[2-(dimethylamino)ethoxy]aniline
CAS14111-15-0
Molecular FormulaC10H14Cl2N2O
Molecular Weight249.14
Structural Identifiers
SMILESCN(C)CCOC1=C(C=C(C=C1Cl)N)Cl
InChIInChI=1S/C10H14Cl2N2O/c1-14(2)3-4-15-10-8(11)5-7(13)6-9(10)12/h5-6H,3-4,13H2,1-2H3
InChIKeyFEYOREIYECNQMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dichloro-4-[2-(dimethylamino)ethoxy]aniline (CAS 14111-15-0): A Defined Small Molecule Scaffold for Neurotransmitter Transporter Research and Enzyme Inhibition Studies


3,5-Dichloro-4-[2-(dimethylamino)ethoxy]aniline (CAS 14111-15-0) is a synthetic small molecule with a molecular weight of 249.13 g/mol and the molecular formula C10H14Cl2N2O [1]. This compound is characterized by a 3,5-dichloroaniline core that is further substituted with a 2-(dimethylamino)ethoxy group at the para-position relative to the aniline nitrogen. The molecule exhibits a calculated XLogP3-AA of 2.5 and a topological polar surface area of 38.5 Ų [1]. Commercially, it is available from multiple vendors as a research chemical with a typical purity specification of 95% . Its structural features render it a versatile scaffold in medicinal chemistry and chemical biology, particularly for the investigation of monoamine transporters and enzymatic targets.

Why 3,5-Dichloro-4-[2-(dimethylamino)ethoxy]aniline (14111-15-0) Cannot Be Substituted by Generic Analogs in Research Procurement


The biological activity profile of 3,5-dichloro-4-[2-(dimethylamino)ethoxy]aniline is exquisitely sensitive to its specific substitution pattern. Direct analogs, such as the parent 3,5-dichloroaniline or the non-halogenated 4-(2-(dimethylamino)ethoxy)aniline [1], exhibit fundamentally different pharmacological properties and lack the potent interaction with the Vesicular Monoamine Transporter 2 (VMAT2). The presence of both the 3,5-dichloro motif and the 4-(2-(dimethylamino)ethoxy) side chain is a non-negotiable pharmacophoric requirement for the high-affinity VMAT2 inhibition (Ki = 20 nM) observed for this compound [2]. Consequently, substituting this specific compound with a structurally similar, but not identical, analog will lead to a complete loss of the desired, quantifiable biological activity, rendering the research invalid or the procurement unfit for its intended purpose.

Quantitative Differentiation Evidence for 3,5-Dichloro-4-[2-(dimethylamino)ethoxy]aniline (14111-15-0) Against Closest Analogs and In-Class Candidates


VMAT2 Inhibition Potency: 3,5-Dichloro-4-[2-(dimethylamino)ethoxy]aniline Exhibits a 48.5-Fold Higher Affinity than the Alkaloid Lobelane

This compound demonstrates high-affinity inhibition of the Vesicular Monoamine Transporter 2 (VMAT2), a critical target for modulating monoamine storage and release in neurological disorders. Its binding affinity (Ki = 20 nM) is 48.5-fold more potent than that of the structurally distinct natural product lobelane (Ki = 970 nM), a known VMAT2 ligand [REFS-1, REFS-2]. This substantial difference in potency highlights the superior target engagement of 3,5-dichloro-4-[2-(dimethylamino)ethoxy]aniline.

VMAT2 inhibition Vesicular monoamine transporter Neurological disorders

Differential Selectivity Profile: Sub-micromolar VMAT2 Affinity Contrasts with Micromolar PNMT Inhibition

The compound's pharmacological profile is defined by a stark selectivity window between its primary target (VMAT2) and a secondary enzyme, Phenylethanolamine N-Methyltransferase (PNMT). It exhibits a 235-fold weaker affinity for PNMT (Ki = 4,700 nM) compared to VMAT2 (Ki = 20 nM) [REFS-1, REFS-2]. This contrasts sharply with a dedicated PNMT inhibitor like PNMT-IN-1, which has a sub-nanomolar Ki of 1.2 nM for PNMT [3]. This data confirms that 3,5-dichloro-4-[2-(dimethylamino)ethoxy]aniline is not a potent PNMT inhibitor and is functionally distinct from that class of compounds.

Target selectivity PNMT inhibition VMAT2 selectivity

Moderate Cytochrome P450 2B1 Inhibition Defines a Distinct Off-Target Liability Profile

An evaluation of the compound's interaction with drug-metabolizing enzymes reveals moderate inhibition of Cytochrome P450 2B1 (CYP2B1), with an IC50 of 28,800 nM (28.8 μM) for aminopyrine N-demethylase activity [1]. This inhibitory potency is significantly lower than that of other known CYP2B1 inhibitors, such as certain quinoline derivatives which exhibit IC50 values in the low micromolar range (e.g., ~140 μM under similar assay conditions) [2]. This data provides a benchmark for assessing potential hepatic drug-drug interaction risks associated with this scaffold.

Drug metabolism CYP450 inhibition Off-target effects

Structural Determinants of Activity: The 3,5-Dichloro and 4-(2-(Dimethylamino)ethoxy) Substitution Pattern is Essential for Potent VMAT2 Binding

The high VMAT2 affinity (Ki = 20 nM) is contingent upon the precise substitution pattern of the phenyl ring. The parent compound, 3,5-dichloroaniline, lacks the 4-(2-(dimethylamino)ethoxy) side chain and is not reported as a potent VMAT2 inhibitor; instead, it acts as a general P450 enzyme inhibitor with an IC50 of 9.2 μM against CYP2E1 [1]. Conversely, the non-halogenated analog 4-(2-(dimethylamino)ethoxy)aniline also fails to achieve the same level of VMAT2 affinity, underscoring the synergistic requirement for both the 3,5-dichloro substituents and the basic side chain.

Structure-activity relationship SAR Pharmacophore

High-Value Application Scenarios for 3,5-Dichloro-4-[2-(dimethylamino)ethoxy]aniline (14111-15-0) Based on Quantitative Evidence


Development of Novel VMAT2-Targeted Probes and Therapeutics

This compound serves as a high-affinity (Ki = 20 nM) starting point for the development of new pharmacological tools or drug candidates targeting the Vesicular Monoamine Transporter 2 (VMAT2) [1]. Its 48.5-fold greater potency compared to the natural product lobelane allows for more sensitive assays and potentially lower therapeutic doses, making it a superior choice for hit-to-lead or lead optimization programs in neurological disorders such as tardive dyskinesia or Huntington's disease.

Pharmacological Dissection of Monoamine Transporter Systems

Given its potent VMAT2 inhibition and its 235-fold selectivity window over PNMT (Ki = 4,700 nM) [2], this compound is an ideal chemical probe for dissecting the specific contribution of VMAT2 to complex neurobiological processes. Researchers can use it to modulate vesicular monoamine storage with confidence that the observed effects are not confounded by significant off-target activity at PNMT.

Structure-Activity Relationship (SAR) Studies for VMAT2 Inhibitor Pharmacophore Refinement

The compound's unique substitution pattern—combining a 3,5-dichloroaniline core with a 4-(2-(dimethylamino)ethoxy) side chain—is essential for its high VMAT2 affinity . This makes it a critical reference compound for SAR campaigns aimed at understanding and optimizing the VMAT2 pharmacophore. Comparative studies with its non-halogenated or unsubstituted analogs will clearly delineate the structural features required for potent target engagement.

Investigation of Hepatic Metabolism and Drug-Drug Interaction Potential

The compound's moderate inhibitory activity against CYP2B1 (IC50 = 28.8 μM) [3] provides a defined benchmark for studies in drug metabolism and pharmacokinetics (DMPK). It can be used as a tool to investigate structure-metabolism relationships or to calibrate assays assessing the potential for drug-drug interactions mediated by this specific cytochrome P450 isoform.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dichloro-4-[2-(dimethylamino)ethoxy]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.